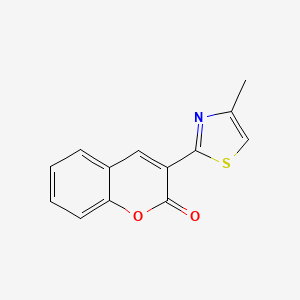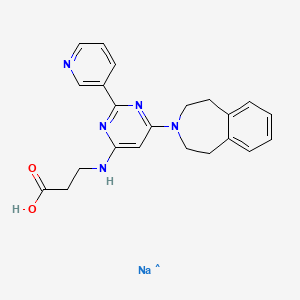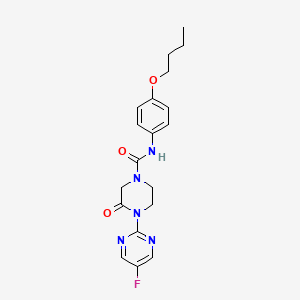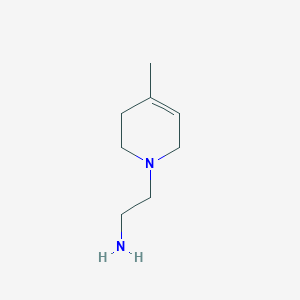
3-(4-methylthiazol-2-yl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methylthiazol-2-yl)-2H-chromen-2-one, commonly known as MTT, is a yellow-colored compound that has been widely used in scientific research for many years. MTT is a synthetic compound that is commonly used in cell viability assays to determine the number of viable cells present in a given sample. The compound is highly soluble in water and is non-toxic to cells, making it an ideal compound for use in cell viability assays.
Aplicaciones Científicas De Investigación
Anticancer Potential
A study by Ambati et al. (2017) focused on synthesizing derivatives of 3-(4-phenylisothiazol-5-yl)-2H-chromen-2-one, closely related to 3-(4-methylthiazol-2-yl)-2H-chromen-2-one, as potential anticancer agents. These compounds were tested against different cancer cell lines, with some showing moderate cytotoxic activity. This research highlights the potential of such compounds in cancer therapy (Ambati et al., 2017).
Cell Imaging and Detection Applications
Mani et al. (2018) developed a coumarin–pyrazolone probe, which included a derivative of this compound, for detecting Cr3+ ions in living cells. This probe showed a significant change in fluorescence upon interaction with Cr3+, indicating its utility in biological imaging and ion detection in cellular environments (Mani et al., 2018).
Antimicrobial Activity
Research by Shankar et al. (2017) synthesized novel urea derivatives of 3-(2-aminothiazol-5-yl)-6-[(2-benzoylbenzofuran-5-yl)methyl]-2H-chromen-3-yl, related to this compound. These compounds demonstrated promising antimicrobial activity against various bacterial and fungal strains, suggesting their potential use in developing new antimicrobial agents (Shankar et al., 2017).
Applications in Synthesis and Environmental Chemistry
Ghashang et al. (2016) described an eco-friendly procedure for synthesizing 2-(2-oxo-2H-chromen-4-yl)-3-arylthiazolidin-4-one derivatives, utilizing a compound structurally similar to this compound. This study underscores the role of such compounds in green chemistry and their potential use in synthesizing various environmentally friendly products (Ghashang et al., 2016).
Potential in Antioxidant Research
In a study by Abd-Almonuim et al. (2020), a coumarin derivative, closely related to this compound, exhibited significant antioxidant activities. This research indicates the potential application of such compounds in studying and developing antioxidant agents (Abd-Almonuim et al., 2020).
Mecanismo De Acción
Target of Action
The compound 3-(4-Methylthiazol-2-yl)-2H-chromen-2-one, also known as 3-(4-Methyl-1,3-thiazol-2-yl)-2H-chromen-2-one, is a derivative of thiazole . Thiazole derivatives have been found to act as multi-target-directed ligands . They have been reported to show significant biological activities such as antioxidant, antibacterial, antifungal, and α-glucosidase inhibition . .
Mode of Action
Thiazole derivatives are known to interact with their targets and cause changes that result in their biological activities . For instance, some thiazole derivatives have been found to inhibit matrix metallo-proteinases, kinases, and anti-apoptotic BCL2 family proteins .
Propiedades
IUPAC Name |
3-(4-methyl-1,3-thiazol-2-yl)chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2S/c1-8-7-17-12(14-8)10-6-9-4-2-3-5-11(9)16-13(10)15/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYKUZYWYGPYSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylmethanesulfonamide](/img/structure/B2356876.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide](/img/structure/B2356879.png)
![2-((4-fluorophenyl)sulfonyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2356880.png)


![7-ethyl-3,9-dimethyl-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2356884.png)


![2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-(propan-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2356891.png)
![Tert-butyl N-[(5-amino-1,2,4-thiadiazol-3-yl)methyl]carbamate](/img/structure/B2356893.png)